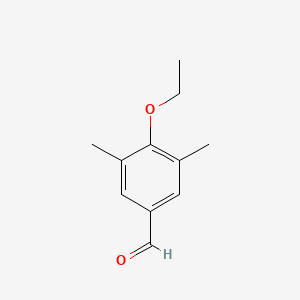

4-Ethoxy-3,5-dimethylbenzaldehyde

Descripción

Context and Chemical Significance within Aromatic Aldehyde Derivatives

Aromatic aldehydes are organic compounds where an aldehyde functional group is attached to an aromatic ring. nih.govkpfu.rurug.nl This structural arrangement imparts a unique reactivity to these molecules, making them versatile building blocks in organic synthesis. nih.govkpfu.rurug.nl They are key intermediates in the production of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. kpfu.ru The reactivity of the aldehyde group, combined with the stability and electronic properties of the aromatic ring, allows for a diverse range of chemical transformations.

Substituted aromatic aldehydes, such as 4-Ethoxy-3,5-dimethylbenzaldehyde, possess additional functional groups on the aromatic ring which can significantly influence their chemical behavior. nih.gov The nature and position of these substituents can alter the electron density of both the aromatic ring and the aldehyde group, thereby affecting the compound's reactivity, selectivity in reactions, and physical properties. nih.gov For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect.

The specific structure of this compound, featuring an ethoxy group and two methyl groups, suggests a particular set of properties. The ethoxy and methyl groups are generally considered electron-donating, which would be expected to influence the electronic environment of the benzaldehyde (B42025) system.

Scope of Academic Investigation

While the broader class of aromatic aldehydes is extensively studied, the academic investigation specifically focused on this compound appears to be limited. Publicly available research databases and scientific literature provide scant specific details on the synthesis, reactivity, and applications of this particular compound. Much of the available information is predictive or inferred from data on structurally similar compounds.

The primary source of information for this compound is its entry in chemical databases like PubChem, which provides basic structural and predicted physicochemical properties. uni.lu In contrast, related compounds such as 4-ethoxy-3,5-dimethoxybenzaldehyde (B2664919) and 4-ethoxy-3-hydroxybenzaldehyde (B1346586) have been more thoroughly investigated, with documented synthetic procedures and applications. nih.govorgsyn.orgnih.gov

The study of substituted benzaldehydes is an active area of research, with investigations into their synthesis through various methods like reduction/cross-coupling procedures and their applications in areas such as medicinal chemistry, where they have been designed to interact with biological targets like human hemoglobin. nih.govrug.nlacs.org Research has also explored the influence of different substituents on the toxicological effects and interactions with proteins like human serum albumin. nih.gov However, dedicated studies detailing the specific contributions of the 4-ethoxy-3,5-dimethyl substitution pattern to these areas are not readily found.

The lack of extensive specific research on this compound may suggest it is a compound of niche interest or a synthetic intermediate that has not yet been the focus of major research programs. Further investigation into patent literature and specialized chemical synthesis journals may yet reveal more specific applications and detailed research findings for this molecule.

Interactive Data Table: Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H14O2 | PubChemLite uni.lu |

| Molecular Weight | 178.23 g/mol | Inferred from Formula |

| Monoisotopic Mass | 178.09938 Da | PubChemLite uni.lu |

| XlogP (predicted) | 2.5 | PubChemLite uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBANLTLFSKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Ethoxy 3,5 Dimethylbenzaldehyde

Established Synthetic Pathways and Analogy-Based Synthesis

The synthesis of 4-ethoxy-3,5-dimethylbenzaldehyde is primarily achieved through the ethylation of its phenolic precursor. While specific literature detailing its synthesis is not abundant, the pathway is straightforward and can be inferred from analogous and well-documented reactions.

Reported Synthetic Approaches for this compound

Direct, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature. However, the most chemically logical and established route involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzaldehyde. This reaction falls under the category of the Williamson ether synthesis, a robust and widely employed method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The fundamental mechanism involves the deprotonation of the hydroxyl group on the phenolic ring to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent in an SN2 reaction. wikipedia.org

Methodological Similarities in Related Benzaldehyde (B42025) Synthesis

The synthesis of this compound is highly analogous to the preparation of other 4-alkoxybenzaldehydes. For instance, the synthesis of 4-ethoxy-3,5-dimethoxybenzaldehyde (B2664919) is achieved by reacting syringaldehyde (B56468) with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). prepchem.com This reaction, heated for several hours, provides the target ether in high yield. prepchem.com Similarly, 4-ethoxy-3-methoxybenzaldehyde (B93258) can be prepared from vanillin (B372448) using diethyl sulfate (B86663) and sodium hydroxide (B78521), or from isovanillin (B20041) using bromoethane (B45996) with a base like potassium carbonate or sodium hydroxide, often with a phase-transfer catalyst to improve efficiency. nih.govgoogle.com These examples demonstrate that the core strategy—deprotonating a phenolic hydroxyl group and reacting it with an ethyl halide or sulfate—is a consistently effective method.

Precursor Compounds and Reactant Selection

The successful synthesis of this compound hinges on the appropriate selection of precursors and reagents.

Key Precursor: The essential starting material is 4-hydroxy-3,5-dimethylbenzaldehyde (also known as 4-formyl-2,6-xylenol). sigmaaldrich.comclearsynth.com This compound provides the necessary benzaldehyde framework with the correct substitution pattern, requiring only the ethylation of the phenolic hydroxyl group. It is commercially available and presents as a white solid with a melting point of 112-114 °C. sigmaaldrich.comsigmaaldrich.com

Ethylating Agents: The choice of the ethylating agent is critical for the SN2 reaction. Common and effective options include:

Ethyl iodide: Highly reactive and frequently used. prepchem.com

Bromoethane: A slightly less reactive but effective and common alternative. google.com

Diethyl sulfate: A potent ethylating agent, often used in industrial applications. nih.gov

Bases: A base is required to deprotonate the phenolic hydroxyl group, which has a pKa of approximately 7-8, making it acidic enough to react with common bases. Suitable bases include:

Potassium carbonate (K₂CO₃): A mild and widely used base, often in polar aprotic solvents like acetone (B3395972) or DMF. prepchem.com

Sodium hydroxide (NaOH): A strong base, typically used in aqueous or biphasic systems, sometimes with a phase-transfer catalyst. nih.govgoogle.com

Sodium hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, often used in anhydrous solvents like THF or DMF.

The table below outlines the key components for the synthesis.

Table 1: Reactants for the Synthesis of this compound

| Role | Compound Name | Formula | Purpose |

|---|---|---|---|

| Precursor | 4-hydroxy-3,5-dimethylbenzaldehyde | HOC₆H₂(CH₃)₂CHO | Provides the core molecular structure. sigmaaldrich.com |

| Ethylating Agent | Ethyl iodide | C₂H₅I | Source of the ethyl group. prepchem.com |

| Ethylating Agent | Bromoethane | C₂H₅Br | Alternative source of the ethyl group. google.com |

| Base | Potassium carbonate | K₂CO₃ | Deprotonates the phenolic hydroxyl group. prepchem.com |

| Base | Sodium hydroxide | NaOH | Strong base for deprotonation. nih.gov |

| Solvent | Acetone | C₃H₆O | Polar aprotic solvent for the reaction. |

Optimization Strategies for Reaction Conditions and Yield

Optimizing the Williamson ether synthesis for this specific compound involves fine-tuning several parameters to maximize yield and minimize reaction time and side products.

Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (B52724), acetone, or DMF are generally preferred as they can dissolve the ionic phenoxide intermediate while not interfering with the nucleophilic attack, unlike protic solvents. frontiersin.org For instance, in a study on palladium-catalyzed etherification, acetonitrile (MeCN) was identified as the optimal solvent over others like DMF, DMSO, and THF. frontiersin.org

Base and Catalyst Selection: The strength and type of base can significantly impact the reaction. While strong bases like NaH ensure complete deprotonation, milder bases like K₂CO₃ are often sufficient and easier to handle. prepchem.com In some cases, particularly in biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be employed to shuttle the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent resides, dramatically increasing the reaction rate. google.com

Temperature and Reaction Time: The reaction temperature influences the rate of reaction. Many phenolic etherifications are conducted at moderately elevated temperatures, such as 50-70 °C, to ensure a reasonable reaction rate without promoting side reactions. prepchem.comfrontiersin.orgchemicalbook.com Optimization studies show that there is often an ideal temperature; for example, increasing the temperature from 70°C might not improve, and could even decrease, the yield. frontiersin.org Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the conditions used. prepchem.comchemicalbook.com

The following table presents a hypothetical optimization study based on analogous reactions.

Table 2: Optimization of Reaction Conditions for Ethylation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 50 | 12 | 75 |

| 2 | K₂CO₃ | DMF | 65 | 6 | 88 |

| 3 | NaOH | H₂O/Toluene¹ | 50 | 4 | 92 |

| 4 | NaH | THF | 25 | 8 | 90 |

| 5 | Cs₂CO₃ | Acetonitrile | 70 | 15 | 81² |

¹ With tetrabutylammonium bromide as a phase-transfer catalyst. ² Data from an analogous palladium-catalyzed etherification, demonstrating the effect of specific conditions. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3,5 Dimethylbenzaldehyde

Electrophilic and Nucleophilic Properties of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the higher electronegativity of oxygen imparts a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. ncert.nic.in This electronic arrangement makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles, and the carbonyl oxygen a nucleophilic (or Lewis base) center, capable of being protonated by acids. ncert.nic.in

In 4-ethoxy-3,5-dimethylbenzaldehyde, the electrophilicity of the carbonyl carbon is modulated by the substituents on the aromatic ring. The ethoxy group at the para-position and the two methyl groups at the meta-positions are all electron-donating groups. Through a combination of resonance (from the ethoxy group) and inductive effects (from the ethoxy and methyl groups), these substituents increase the electron density of the benzene (B151609) ring. This increased electron density is partially relayed to the aldehyde group, which slightly reduces the partial positive charge on the carbonyl carbon. libretexts.org Consequently, this compound is expected to be less reactive toward nucleophiles than unsubstituted benzaldehyde (B42025) or benzaldehydes bearing electron-withdrawing groups. libretexts.orgquora.com

Despite this modest deactivation, the aldehyde moiety readily undergoes a variety of characteristic nucleophilic addition reactions. ncert.nic.in These reactions typically proceed via a two-step mechanism: initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the intermediate to yield the final product. ncert.nic.in

Table 1: Predicted Relative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition

| Compound | Substituents | Electronic Effect of Substituents | Predicted Reactivity Toward Nucleophiles |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4-NO₂ | Strong Electron-Withdrawing | High |

| Benzaldehyde | None | - | Moderate |

| This compound | 4-OEt, 3,5-Me₂ | Electron-Donating | Low |

Common nucleophilic addition reactions applicable to this compound include:

Reactions Involving the Aromatic Ring and its Substituents

The reactivity of the aromatic ring toward electrophilic aromatic substitution (EAS) is governed by the combined directing and activating/deactivating effects of the attached groups. youtube.com

Aldehyde Group (-CHO): Deactivating and a meta-director due to its electron-withdrawing nature.

Ethoxy Group (-OCH₂CH₃): Strongly activating and an ortho, para-director due to the resonance donation of its oxygen lone pairs.

Methyl Groups (-CH₃): Activating and ortho, para-directors via an inductive effect and hyperconjugation.

In this compound, the directing effects are in conflict. However, the 4-ethoxy group is the most powerful activating group present. Its strong ortho, para-directing influence would preferentially guide incoming electrophiles to the positions ortho to it (C-3 and C-5). youtube.com Crucially, these positions are already occupied by the two methyl groups. The position para to the ethoxy group is occupied by the aldehyde. Therefore, the aromatic ring of this compound is sterically hindered and electronically saturated, making further electrophilic aromatic substitution reactions like nitration or halogenation highly unlikely under standard conditions. numberanalytics.com Forcing conditions could lead to complex mixtures or degradation of the molecule.

While the ring itself is largely unreactive, the substituents can potentially undergo reactions. The ethoxy ether linkage could be cleaved by strong acids like HBr or HI at high temperatures. The methyl groups could be oxidized by powerful oxidizing agents, although such conditions would almost certainly oxidize the more susceptible aldehyde group to a carboxylic acid. ncert.nic.in

Mechanistic Studies of Aromatic Aldehyde Reactions with Potential Applicability

Mechanism of Schiff Base (Imine) Formation: The reaction of an aldehyde with a primary amine to form a Schiff base (or imine) is a cornerstone of carbonyl chemistry. nih.gov The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine.

Dehydration: The carbinolamine is typically unstable. Under acidic catalysis, the hydroxyl group is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then pushes out the water molecule, forming a C=N double bond. Deprotonation of the nitrogen yields the final imine. nih.gov

Mechanism of Knoevenagel/Claisen-Schmidt Condensation: These are condensation reactions between an aldehyde and a compound containing an active methylene (B1212753) group (Knoevenagel) or a ketone (Claisen-Schmidt). evitachem.com The general mechanism, typically base-catalyzed, is as follows:

Enolate Formation: A base removes an acidic α-hydrogen from the active methylene compound or ketone, creating a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent or a proton source to give a β-hydroxy aldehyde or β-hydroxy ketone adduct.

Dehydration: This adduct often undergoes a subsequent base-catalyzed elimination of a water molecule to generate a stable α,β-unsaturated conjugated system.

These established mechanisms provide a robust framework for predicting and understanding the transformations of this compound in various synthetic contexts.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-3,5-dimethylbenzaldehyde, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the electronic environment of each proton and carbon atom, respectively.

Based on the structure, the expected ¹H NMR spectrum in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring would likely appear as a singlet in the aromatic region (around 7-8 ppm), as they are chemically equivalent. The ethoxy group would give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group. The two methyl groups attached to the aromatic ring would be expected to produce a single, sharp singlet in the upfield region of the spectrum.

While specific, experimentally obtained high-resolution ¹H NMR data for this compound is not widely published, data for analogous compounds supports these predicted chemical shifts. For instance, in a related compound, the aldehydic proton signal is observed at a characteristic downfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehydic (-CHO) | 9.0 - 10.0 | Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Singlet | 2H |

| Methylene (-OCH₂CH₃) | 3.9 - 4.2 | Quartet | 2H |

| Aromatic Methyl (Ar-CH₃) | 2.2 - 2.5 | Singlet | 6H |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. One would expect to observe signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the carbons of the ethoxy group, and the carbons of the two methyl groups.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₁H₁₄O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The monoisotopic mass of this compound is 178.0994 g/mol . uni.lu

Electron ionization (EI) is a common technique used in MS that can cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure of the analyte. Common fragmentation pathways for this molecule could include the loss of the ethoxy group, the formyl group, or methyl groups, leading to the formation of characteristic fragment ions.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu These predicted values can be compared with experimental data if available.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.10666 | 135.7 |

| [M+Na]⁺ | 201.08860 | 145.4 |

| [M-H]⁻ | 177.09210 | 140.2 |

| [M+NH₄]⁺ | 196.13320 | 156.8 |

| [M+K]⁺ | 217.06254 | 143.6 |

| [M+H-H₂O]⁺ | 161.09664 | 130.4 |

| [M+HCOO]⁻ | 223.09758 | 160.4 |

Source: PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The C-O stretching of the ether linkage would likely be observed in the 1200-1250 cm⁻¹ range. Finally, the C-H stretching vibrations of the alkyl groups (ethoxy and methyl) would be visible in the 2850-3000 cm⁻¹ region. nist.gov

While a specific IR spectrum for this compound is not provided in the search results, the NIST WebBook provides IR data for the related compound, 4-ethoxybenzaldehyde, which shows a strong carbonyl peak, confirming the expected spectral features. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aldehyde (C-H) | Stretch | 2720 and 2820 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch | 1200 - 1250 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Potential for X-ray Crystallography Studies for Solid-State Structure Elucidation

While no published X-ray crystal structure for this compound was found, studies on similar molecules, such as 4-methoxybenzaldehyde, have been conducted. uc.pt These studies can provide a basis for proposing a tentative crystal structure for this compound. uc.pt A computational approach, using methods like periodic Density Functional Theory (DFT), could also be employed to predict the crystal structure and compare it with experimental data from techniques like inelastic neutron scattering (INS) spectroscopy. uc.pt Obtaining single crystals of sufficient quality is a prerequisite for a successful X-ray diffraction experiment.

Computational Chemistry Approaches to 4 Ethoxy 3,5 Dimethylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of a compound.

In a study on the related compound, 4-ethoxybenzaldehyde, researchers employed periodic DFT calculations to model its crystal structure and vibrational dynamics in the absence of experimental crystallographic data. mdpi.com The model was constructed based on the known structure of 4-methoxybenzaldehyde, with the unit cell dimensions adjusted to accommodate the larger ethoxy group. mdpi.com This approach, which included semi-empirical dispersion corrections to accurately account for van der Waals forces, allowed for the confident assignment of vibrational modes observed in inelastic neutron scattering (INS) spectra. mdpi.com Such studies demonstrate the predictive power of DFT in establishing structure-property relationships even for molecules whose solid-state structures have not been experimentally determined. mdpi.com

For 4-ethoxy-3,5-dimethylbenzaldehyde, DFT calculations would similarly be used to predict key parameters that govern its electronic behavior and reactivity.

Table 1: Typical DFT-Calculated Properties and Their Significance

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy conformation. |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the molecule's tendency to donate or accept electrons and its kinetic stability. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Provides information on charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for the characterization of functional groups and comparison with experimental data. |

These computational outputs provide a detailed electronic profile of the molecule, enabling predictions about its chemical behavior in various reaction environments.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules and their interactions. These methods are invaluable for understanding how a molecule like this compound might interact with other molecules, including biological targets.

Molecular docking is a prominent modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This is critical in fields like drug discovery. Studies on para-substituted benzaldehydes have used multispectral and molecular docking techniques to investigate their binding to human serum albumin (HSA). nih.gov These investigations revealed that the primary forces driving the binding are hydrogen bonding and hydrophobic interactions. nih.gov The research also showed that the strength of the electron-donating or -withdrawing character of the substituent on the benzaldehyde (B42025) derivative influences the conformational changes in the protein. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Related Aromatic Systems

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with a specific target property (e.g., boiling point, solubility, reactivity) using statistical models. nih.govresearchgate.net The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. youtube.com

The QSPR workflow involves several key stages:

Data Set Selection: A group of structurally related compounds with known experimental values for the property of interest is compiled. nih.gov

Descriptor Generation: Molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, are calculated. These can be constitutional, topological, geometric, or electronic. researchgate.net

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to build a mathematical equation relating the descriptors to the property. nih.gov

Validation: The model's predictive power and robustness are rigorously tested, often using techniques like leave-one-out cross-validation. nih.gov

QSPR models have been successfully developed for various classes of aromatic compounds. For instance, QSPR studies on aroma compounds in polysaccharide gels have used descriptors related to molecular shape and charge distribution to predict their retention and release. researchgate.netfao.org In the field of materials science, a descriptor based on the "degree of π-orbital overlap" was introduced to create QSPR models for the electronic properties of polycyclic aromatic hydrocarbons. nih.gov For aromatic aldehydes, QSPR models have been used to predict their skin sensitization potency by correlating reactivity data with structural descriptors. nih.gov

A QSPR model for a series of substituted benzaldehydes, including this compound, could be developed to predict properties like chromatographic retention times, binding affinity to a specific receptor, or reaction rate constants.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Geometric (3D) | Molecular Surface Area | The surface area of the molecule, related to intermolecular interactions. |

| Electronic | Dipole Moment | The measure of net molecular polarity. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

By leveraging these computational approaches, a comprehensive understanding of this compound can be achieved, guiding its potential applications and further research.

Role As a Building Block in Advanced Organic Synthesis and Materials Science Research

Applications in Heterocyclic Compound Synthesis

There is no readily available scientific literature detailing the specific use of 4-Ethoxy-3,5-dimethylbenzaldehyde in the synthesis of heterocyclic compounds.

Utility in Medicinal Chemistry Research as a Synthetic Intermediate for Bioactive Compounds

Information regarding the utility of this compound as a synthetic intermediate for the creation of specific bioactive compounds in medicinal chemistry research is not present in the public domain.

Explorations in Polymer and Material Science as a Monomer or Modifying Agent

There are no accessible research articles or studies that describe the exploration or application of this compound as a monomer or modifying agent in the field of polymer and material science.

Contributions to Supramolecular Chemistry Architectures

The scientific literature does not currently contain information regarding the contributions of this compound to the development of supramolecular chemistry architectures.

Future Directions and Emerging Research Avenues for 4 Ethoxy 3,5 Dimethylbenzaldehyde

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for synthesizing 4-ethoxy-3,5-dimethylbenzaldehyde is a key area of future research. Current methodologies often rely on traditional, multi-step processes that can generate significant waste. The development of novel synthetic strategies is paramount to enhancing the compound's accessibility and reducing its environmental footprint.

One promising approach involves the selective oxidation of more readily available precursors. For instance, research into the copper-mediated oxidation of 2,4,6-trimethylphenol (B147578) has shown potential for producing related hydroxybenzaldehydes. researchgate.net Future work could adapt these catalytic systems to achieve the targeted ethoxylation and oxidation in a one-pot or tandem reaction sequence, thereby improving atom economy and process efficiency. The exploration of different catalysts, oxidants, and reaction conditions will be crucial in optimizing the yield and selectivity towards this compound.

Furthermore, the principles of green chemistry are expected to drive the innovation of sustainable synthetic routes. This includes the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. Biocatalysis, employing enzymes or whole-cell systems, presents an exciting frontier for the synthesis of this and other aromatic aldehydes, offering high selectivity under mild conditions.

| Precursor | Reagents | Product | Reference |

| 2,4,6-trimethylphenol | CuCl2, K2CO3, H2O2 in i-PrOH | 3,5-dimethyl-4-hydroxybenzaldehyde | researchgate.net |

| Syringaldehyde (B56468) | Diethyl sulfate (B86663), potassium carbonate in acetone (B3395972) | 4-ethoxy-3,5-dimethoxybenzaldehyde (B2664919) | chemicalbook.com |

Investigation of Advanced Catalysis in Derivatization Reactions

The aldehyde functional group in this compound serves as a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on employing advanced catalytic methods to synthesize a diverse range of derivatives with novel properties and applications.

The development of new catalysts for reactions such as aldol (B89426) condensations, Mannich reactions, and various multi-component reactions involving this compound will be a significant area of investigation. tylonpharma.in These efforts will aim to achieve higher yields, greater stereoselectivity, and broader substrate scope. For example, the use of organocatalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts could offer unique advantages in terms of activity, selectivity, and recyclability.

A deeper understanding of the reaction mechanisms will be essential for the rational design of more efficient catalytic systems. Computational studies, in conjunction with experimental work, can provide valuable insights into transition states and reaction pathways, guiding the development of next-generation catalysts for the derivatization of this compound.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Innovation

The unique structural features of this compound make it an attractive building block for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

In the realm of chemical biology , derivatives of this compound could be explored as potential bioactive molecules. Its structural similarity to other biologically active benzaldehydes suggests that its derivatives may exhibit interesting pharmacological properties. For instance, related compounds have been investigated for their roles in inflammation and metabolic disorders. tylonpharma.in Future research could involve the synthesis of libraries of this compound derivatives and their screening for various biological activities, potentially leading to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Ethoxy-3,5-dimethylbenzaldehyde, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or direct ethoxylation of 3,5-dimethylbenzaldehyde. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Excess heat may lead to over-alkylation or decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes by-products like diethylated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimally employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (split due to substituents), ethoxy CH₂ at δ 1.3–1.5 ppm (triplet), and aldehyde proton at δ 9.8–10.0 ppm. Confirm integration ratios (e.g., 2:6:1 for ethoxy, methyl, aldehyde groups).

- IR : Strong C=O stretch ~1700 cm⁻¹; ether C-O stretch ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 192 (C₁₁H₁₄O₂), fragmentation patterns for ethoxy and methyl groups. Use deuterated solvents (e.g., CDCl₃) to avoid interference .

Q. What are the common impurities encountered during synthesis, and what purification strategies are effective?

- Methodological Answer :

- By-products : Unreacted 3,5-dimethylbenzaldehyde, diethylated analogs, or oxidation products (e.g., carboxylic acids).

- Strategies :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Distillation : Fractional distillation under reduced pressure (if thermally stable).

- TLC monitoring : Rf comparison against standards to track reaction progress .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

- Methodological Answer :

- Validation steps :

Cross-check computational models (DFT, MD) with kinetic studies (e.g., Arrhenius plots).

Perform isotopic labeling (e.g., ¹³C-aldehyde) to trace reaction pathways.

Use replicated analysis (e.g., triplicate experiments with error margins <5%) to confirm outliers .

- Example: If DFT predicts preferential para-substitution but experiments show ortho-products, re-examine solvent effects or transition-state stabilization in simulations.

Q. What experimental design frameworks are appropriate for optimizing synthesis conditions?

- Methodological Answer :

- Response Surface Methodology (RSM) : Use software like Design Expert to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio).

- Factorial Design : 2³ factorial experiments to test temperature (60–100°C), catalyst concentration (5–15 mol%), and reaction time (4–12 hrs).

- Example Table :

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 60°C | 100°C | 80°C |

| Catalyst | 5 mol% | 15 mol% | 10 mol% |

| Reaction Time | 4 hrs | 12 hrs | 8 hrs |

Q. How can reaction mechanisms for this compound-derived intermediates be validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated aldehyde groups to identify rate-determining steps.

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or nucleophiles to isolate intermediates.

- In situ IR/NMR : Monitor real-time bond formation/cleavage during reactions.

Q. What computational approaches predict the compound’s behavior in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., water vs. toluene).

- Software: Gaussian, ORCA, or VASP for energy minimization and charge distribution analysis.

Data Analysis and Collaboration

Q. How can researchers address discrepancies in spectroscopic data across laboratories?

- Methodological Answer :

- Inter-lab calibration : Share internal standards (e.g., tetramethylsilane for NMR) to align instrumentation.

- Peer validation : Upload raw spectra to platforms like ResearchGate for cross-verification .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What statistical methods are robust for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer :

- Hill Equation : Model ligand-receptor binding curves.

- ANCOVA : Adjust for covariates (e.g., pH, temperature) in bioassay data.

- Bootstrap resampling : Estimate confidence intervals for low-sample datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.